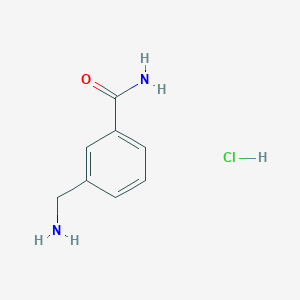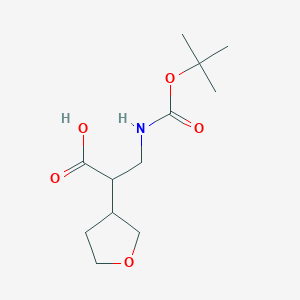
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenyl chain, which is further connected to a benzene ring with an amine group
Wirkmechanismus
Target of Action
It is structurally similar to lambda-cyhalothrin , a synthetic type II pyrethroid insecticide, which primarily targets voltage-gated sodium channels in the nervous system of insects .
Mode of Action
Pyrethroids like lambda-cyhalothrin prolong the opening of sodium channels, leading to hyperexcitation and eventual paralysis of the insect’s nervous system . It’s plausible that 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine may exhibit a similar mode of action.
Biochemical Pathways
Lambda-cyhalothrin, a structurally similar compound, has been shown to induce oxidative stress and inflammation in the liver of exposed rats . This suggests that this compound might also impact similar biochemical pathways.
Pharmacokinetics
Lambda-cyhalothrin is known to be metabolized into several compounds, including 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (cfmp) and 3-phenoxybenzoic acid (3-pba), which accumulate in the liver tissues . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
Exposure to lambda-cyhalothrin has been shown to significantly increase markers of hepatic oxidative stress and inflammation in a time-dependent and dose-dependent manner . This suggests that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that lambda-cyhalothrin, a structurally similar compound, is commonly used in residential and agricultural areas , suggesting that environmental conditions in these areas could potentially influence its action and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine typically involves the reaction of 3,3,3-trifluoropropene with aniline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3,3,3-trifluoropropene is reacted with aniline in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles like halides, amines, or thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzeneamine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays and its interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds with enhanced bioavailability and stability.
Industry: Utilized in the production of advanced materials, such as fluoropolymers and specialty chemicals, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3,3,3-trifluoro-1-propene: A related compound with a bromine atom instead of an amine group, used in similar synthetic applications.
3,3,3-Trifluoropropene: A simpler analog without the benzene ring, used as a precursor in the synthesis of various fluorinated compounds.
Trifluoromethylbenzene: A compound with a trifluoromethyl group directly attached to a benzene ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine is unique due to the presence of both a trifluoromethyl group and an amine group, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and material science.
Eigenschaften
IUPAC Name |
2-[(E)-3,3,3-trifluoroprop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-6H,13H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNTYJRDRBDXIR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)


![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)
![3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3007448.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3007457.png)
